Ammelide-13C3

Übersicht

Beschreibung

Ammelide-13C3, also known as this compound, is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 131.068. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ammelide-13C3, a stable isotope-labeled derivative of ammelide, is a compound of significant interest in various fields, including environmental science and toxicology. This article delves into its biological activity, highlighting its chemical properties, potential health effects, and relevant research findings.

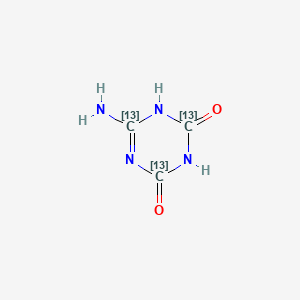

This compound is chemically known as 4,6-diamino-2-hydroxy-1,3,5-triazine with the molecular formula and a molecular weight of approximately 117.30 g/mol. The compound is characterized by its stable isotopic labeling with carbon-13 (), which enhances its utility in analytical chemistry and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 117.30 g/mol |

| Isotopic Purity | 99 atom % |

| Assay | 95% |

This compound is primarily studied for its role as a hydrolysis product of melamine, which has been associated with various health risks due to its metabolic by-products. Research indicates that compounds like ammelide can influence hormonal pathways, particularly through interactions with aromatase enzymes. Aromatase inhibitors are known to affect estrogen levels, which can have implications for hormone-related cancers.

In animal studies, exposure to triazine compounds (including ammelide) has been linked to endocrine disruption. For instance, atrazine, a related compound, has shown to induce mammary tumors in female rats and alter reproductive hormone levels .

Toxicological Studies

The toxicity profile of ammelide derivatives suggests that they may pose risks upon ingestion or prolonged exposure. Acute health effects include gastrointestinal disturbances and potential carcinogenicity linked to hormonal alterations. Notably, studies have indicated that long-term exposure to triazines can lead to increased risks of breast and prostate cancers due to their estrogenic effects .

Case Studies

Several studies have investigated the presence and effects of ammelide in various biological matrices:

- Melamine Contamination in Food Products : A study highlighted the detection of melamine and its derivatives (including ammelide) in food samples, emphasizing the need for stringent monitoring due to potential health risks associated with consumption .

- Environmental Impact Assessment : Research conducted on sewage sludge revealed the occurrence of ammelide alongside other melamine derivatives, prompting discussions on environmental contamination and its implications for human health .

- Analytical Methods Development : Various analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS) have been developed to quantify ammelide levels in food products, showcasing its relevance in food safety assessments .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Ammelide-13C3 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of melamine and its degradation products, such as ammeline and cyanuric acid. The isotopic labeling allows for accurate quantification by compensating for matrix effects during sample analysis.

Method Development

Several studies have developed and validated methods using this compound to enhance the sensitivity and specificity of detecting melamine-related compounds:

- Liquid Chromatography-Tandem Mass Spectrometry : A study demonstrated a method for analyzing melamine, ammeline, ammelide, and cyanuric acid using LC-MS/MS with this compound as an internal standard. The method showed high sensitivity with limits of quantification ranging from 0.08 ng/mL for melamine to 0.10 ng/mL for ammelide .

- Hydrophilic Interaction Liquid Chromatography : Another research utilized hydrophilic interaction liquid chromatography coupled with electrospray ionization mass spectrometry (HILIC/ESI-MS) to separate and quantify these compounds effectively. The method achieved matrix-corrected recoveries of 82% for this compound, indicating its reliability in complex food matrices .

Food Safety Testing

This compound plays a significant role in food safety testing, particularly following incidents involving melamine contamination in food products. It is crucial for ensuring compliance with safety regulations.

Case Studies

- Infant Formula Analysis : A comprehensive study analyzed infant formula samples for the presence of melamine and its derivatives, including ammelide. The results indicated that this compound could effectively quantify low levels of these compounds, which is critical for assessing exposure risks in vulnerable populations .

- Milk-Based Products : Research highlighted the effectiveness of using GC-MS/MS with this compound to analyze milk-based products. The method demonstrated high specificity and sensitivity, making it suitable for routine monitoring of melamine contamination .

Environmental Monitoring

The applications of this compound extend beyond food safety into environmental monitoring where it can be used to track contamination levels in water sources affected by industrial runoff containing melamine derivatives.

Environmental Case Studies

- Water Contamination Studies : Studies have employed isotopically labeled compounds like this compound to trace the presence of melamine degradation products in waterways near agricultural sites where fertilizers containing triazine compounds are used. This monitoring is essential for understanding the environmental impact of agricultural practices .

Table 1: Summary of Method Performance Metrics

| Compound | Limit of Detection (ng/mL) | Recovery (%) | Precision (RSD %) |

|---|---|---|---|

| Melamine | 0.08 | 76 ± 3.4 | <10 |

| Ammeline | 0.15 | 79 ± 7.9 | <10 |

| Ammelide | 0.10 | 82 ± 7.4 | <10 |

| Cyanuric Acid | 0.20 | 68 ± 3.4 | <10 |

Eigenschaften

IUPAC Name |

6-amino-(2,4,6-13C3)1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUZVBSHIWEFK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=O)N[13C](=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675609 | |

| Record name | 6-Amino(~13~C_3_)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-81-2 | |

| Record name | 6-Amino(~13~C_3_)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.